

Application Note: Quantification of PNU-177864 in Human Plasma by HPLC-UV

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Compound of Interest		
Compound Name:	PNU-177864	
Cat. No.:	B1139083	Get Quote

Abstract

This application note describes a sensitive and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of **PNU-177864** in human plasma. **PNU-177864** is a selective dopamine D3 receptor antagonist with a molecular weight of 402.4 g/mol and a lipophilic nature (XLogP3 = 4.3), making it suitable for extraction and chromatographic analysis.[1] The method utilizes protein precipitation for sample preparation and a C18 column for chromatographic separation, with UV detection. The described method is intended for research purposes, including pharmacokinetic and drug metabolism studies.

Introduction

PNU-177864, N-[4-[2-(propylamino)ethyl]phenyl]-4-(trifluoromethoxy)benzenesulfonamide, is a selective antagonist for the dopamine D3 receptor and has been investigated for its potential therapeutic applications.[2][3] To support preclinical and clinical development, a robust and validated analytical method for the quantification of **PNU-177864** in biological matrices such as plasma is essential. This document provides a detailed protocol for a HPLC-UV method, including sample preparation, chromatographic conditions, and validation parameters.

ExperimentalMaterials and Reagents

• **PNU-177864** reference standard (purity ≥99%)



- Carbamazepine (Internal Standard, IS)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Water (HPLC grade, filtered)
- Formic acid (analytical grade)
- Human plasma (drug-free, with anticoagulant)

Instrumentation

- HPLC system with a UV-Vis detector
- Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
- Analytical balance
- Centrifuge
- Vortex mixer

Chromatographic Conditions



Parameter	Condition
Column	C18 Reversed-Phase (4.6 x 150 mm, 5 μm)
Mobile Phase	Acetonitrile and 0.1% Formic Acid in Water (60:40, v/v)
Flow Rate	1.0 mL/min
Column Temperature	30°C
Detection	UV at 254 nm
Injection Volume	20 μL
Internal Standard	Carbamazepine
Run Time	10 minutes

Protocols

Preparation of Stock and Working Solutions

- PNU-177864 Stock Solution (1 mg/mL): Accurately weigh 10 mg of PNU-177864 reference standard and dissolve it in 10 mL of methanol.
- Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of Carbamazepine (IS) and dissolve it in 10 mL of methanol.
- Working Solutions: Prepare serial dilutions of the PNU-177864 stock solution with a 50:50 mixture of methanol and water to create calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard at a concentration of 10 μg/mL.

Sample Preparation (Protein Precipitation)

- Pipette 100 μ L of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
- Add 10 μ L of the 10 μ g/mL internal standard working solution and vortex briefly.
- Add 300 μL of acetonitrile to precipitate plasma proteins.



- Vortex the mixture vigorously for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
- Carefully transfer the supernatant to an HPLC vial.
- Inject 20 μL of the supernatant into the HPLC system.

Method Validation Summary

The method was validated for linearity, precision, accuracy, and recovery. The results are summarized in the tables below.

Linearity and Range

The calibration curve was linear over the concentration range of 50 to 5000 ng/mL.

Parameter	Result
Concentration Range	50 - 5000 ng/mL
Correlation Coefficient (r²)	> 0.995
Regression Equation	y = mx + c

Precision and Accuracy

Intra-day and inter-day precision and accuracy were evaluated at three QC levels.

QC Level	Concentratio n (ng/mL)	Intra-day Precision (%RSD)	Inter-day Precision (%RSD)	Intra-day Accuracy (%Bias)	Inter-day Accuracy (%Bias)
Low QC	150	< 10%	< 10%	± 15%	± 15%
Mid QC	1500	< 10%	< 10%	± 15%	± 15%
High QC	4000	< 10%	< 10%	± 15%	± 15%



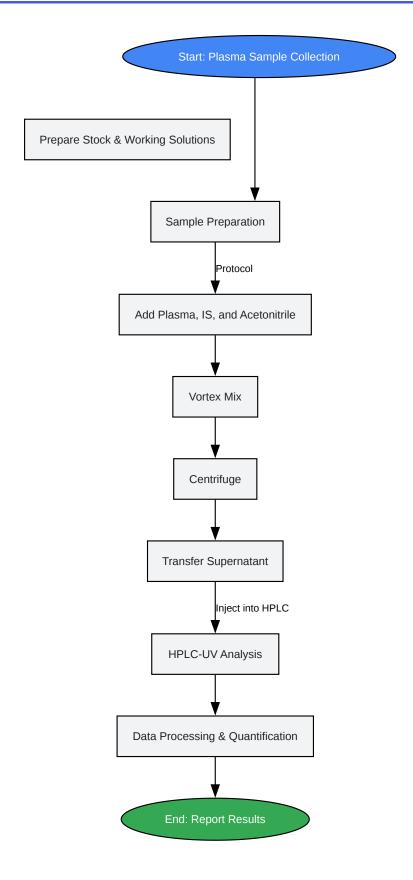
Recovery

The extraction recovery of **PNU-177864** from human plasma was determined at three QC levels.

QC Level	Concentration (ng/mL)	Mean Recovery (%)
Low QC	150	> 85%
Mid QC	1500	> 85%
High QC	4000	> 85%

Visualizations

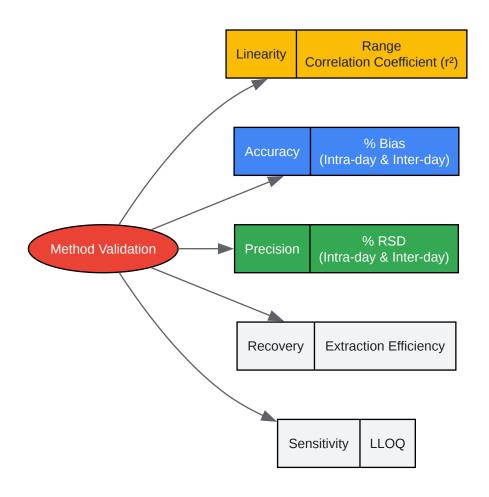




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Caption: Experimental workflow for PNU-177864 quantification.





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Caption: Key parameters for HPLC method validation.

Conclusion

The described HPLC-UV method provides a straightforward and robust approach for the quantification of **PNU-177864** in human plasma. The protein precipitation sample preparation is simple and efficient, and the chromatographic conditions allow for good separation and detection. The method meets the general requirements for linearity, precision, accuracy, and recovery, making it suitable for supporting pharmacokinetic studies of **PNU-177864**.

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References

- 1. Pnu-177864 | C18H21F3N2O3S | CID 9887351 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PNU 177864 hydrochloride | CAS 1783978-03-9 | PNU177864 | Tocris Bioscience [tocris.com]
- 3. rndsystems.com [rndsystems.com]
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